(E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
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Description
(E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.
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Scientific Research Applications
Neurodegenerative Diseases
Research has indicated that derivatives similar to the compound have been designed as tricyclic xanthine derivatives to improve water solubility and evaluated for their ability to inhibit monoamine oxidases (MAO) and antagonize adenosine receptors (AR). These compounds have shown promise as dual-target-directed AR antagonists and exhibit potential for the symptomatic as well as disease-modifying treatment of neurodegenerative diseases. Potent compounds identified include 8-(2,4-dichloro-5-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrazino[2,1-f]purine-2,4(1H,3H)-dione, demonstrating significant AR and MAO-B inhibition, suggesting advantages over single-target therapeutics for neurodegenerative conditions (Brunschweiger et al., 2014).
Chemical Synthesis
The compound and its derivatives have also been the subject of studies focusing on chemical synthesis methods and the production of structurally diverse molecules. For example, methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione and their reactions with nucleophilic reagents have been explored, leading to the preparation of various structures based on these derivatives, suitable as structural blocks in the synthesis of more complex molecules (Tetere et al., 2011).
Structural Characterization
Several studies have focused on the structural characterization of related compounds, providing insights into their molecular conformations, crystal structures, and intermolecular interactions. This includes detailed analysis through X-ray diffraction and NMR spectroscopy, which is crucial for understanding the physical and chemical properties of these compounds. Such research lays the groundwork for further exploration of their scientific and therapeutic applications, as seen in studies of Meldrum's acid derivatives and their arylhydrazones (Zeng, 2014; Dey et al., 2015).
properties
IUPAC Name |
8-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-11(2)10-24-14-15(22(3)18(27)23(4)16(14)26)20-17(24)21-19-9-12-6-5-7-13(25)8-12/h5-9,25H,1,10H2,2-4H3,(H,20,21)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNFZBPXGDJLKA-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1NN=CC3=CC(=CC=C3)O)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CN1C2=C(N=C1N/N=C/C3=CC(=CC=C3)O)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione |
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